6,8-二溴-2-(1,3-噻唑-2-基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

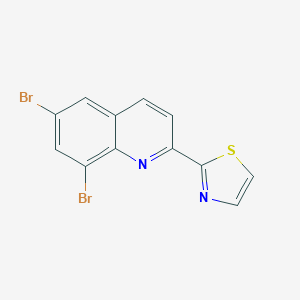

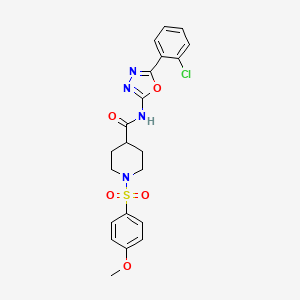

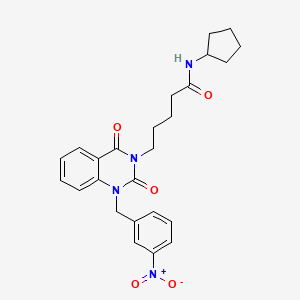

6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline is a compound that contains a quinoline ring, which is a nitrogenous tertiary base . The quinoline ring is a well-known heterocyclic compound with a chemical formula of C9H7N . This compound also contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of quinoline and its analogues has been extensively studied . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline is characterized by the presence of a quinoline ring and a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Quinoline derivatives have been shown to undergo various chemical reactions . For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .科学研究应用

有机光电器件

对与6,8-二溴-2-(1,3-噻唑-2-基)喹啉具有结构相似性的含喹喔啉并噻二唑的二溴化物的研究,突出了它们作为构建高效率窄带隙D-A共轭聚合物的强电子受体构建模块的潜力。这些化合物由于其有前途的电子受体能力,对于有机光电器件的发展至关重要(Keshtov 等,2016)。

抗癌活性

已合成并评估了包括与6,8-二溴-2-(1,3-噻唑-2-基)喹啉相关的结构在内的喹啉衍生物的抗癌活性。这些化合物对各种癌细胞系表现出有希望的结果,突出了它们作为癌症治疗中治疗剂的潜力(George 等,2019)。

材料化学和催化

以与所讨论化合物在结构上相关的喹啉取代的2,2':6',2''-联吡啶和2,6-二(噻唑-2-基)吡啶的衍生物为特色的铜(ii)配合物,已被探索用于对癌细胞的抗增殖活性以及过氧化物对烷烃和醇的氧化中的催化活性。这些发现表明喹啉衍生物在生物医学和化学合成应用中的多功能性(Choroba 等,2019)。

抗氧化和抗菌活性

研究还集中于含有喹啉碱的新型 n-杂芳基腙-噻唑的抗氧化和抗菌活性。除了优异的抗氧化特性外,这些化合物对各种细菌和真菌菌株表现出显着的活性,表明它们在开发新的抗菌和抗氧化剂中的潜力(Kokanov 等,2021)。

作用机制

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

未来方向

Research on thiazole and quinoline derivatives is ongoing due to their extensive biological activities against different types of diseases . These compounds are being designed and synthesized by chemists through new strategies, and the synthesized molecules are being screened for their efficacy against the typical drugs in the market . The future directions in this field could involve the development of less toxic and more potent derivatives for the treatment of various health threats .

生化分析

Biochemical Properties

Thiazoles, including 6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline, have been found to interact with various enzymes, proteins, and other biomolecules . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact nature of these interactions and the specific biomolecules involved may vary depending on the specific thiazole derivative and the biological context.

Cellular Effects

Thiazole derivatives have been reported to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .

Molecular Mechanism

The molecular mechanism of action of 6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline is not well-defined due to limited specific studies. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

属性

IUPAC Name |

2-(6,8-dibromoquinolin-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2S/c13-8-5-7-1-2-10(12-15-3-4-17-12)16-11(7)9(14)6-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFPFYFPBFFPPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)Br)Br)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2605269.png)

![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2605278.png)

![2-chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide](/img/structure/B2605282.png)

![1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2605286.png)

![8-methyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B2605287.png)

![8-Oxa-2-azaspiro[4.5]decan-4-ol](/img/structure/B2605289.png)